N-isopropyl-9-acridinamine
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Overview
Description
N-isopropyl-9-acridinamine is a chemical compound with the molecular formula C16H16N2 and a molecular weight of 236.319 g/mol . It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties and industrial applications . Acridine derivatives have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of N-isopropyl-9-acridinamine can be achieved through various synthetic routes. One common method involves the Buchwald-Hartwig amination reaction, where 2-bromobenzonitriles react with arylamines in the presence of a palladium catalyst . This reaction is followed by acid-mediated cycloaromatization to form the desired acridine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-isopropyl-9-acridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-9-acridinone, while reduction may produce this compound derivatives with different substituents .
Scientific Research Applications
N-isopropyl-9-acridinamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-isopropyl-9-acridinamine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells . Additionally, it may inhibit enzymes like acetylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
N-isopropyl-9-acridinamine can be compared with other similar compounds, such as:
9-aminoacridine: Known for its antibacterial and anticancer properties.
9-methylacridine: Used as a corrosion inhibitor and in the synthesis of other acridine derivatives.
9-carboxyacridine: Utilized in the development of dyes and pigments.
This compound is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-propan-2-ylacridin-9-amine |
InChI |
InChI=1S/C16H16N2/c1-11(2)17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16/h3-11H,1-2H3,(H,17,18) |
InChI Key |
JOYBZTVNNQJPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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